molecular formula C8H8BClO4 B8264394 (3-Chloro-5-formyl-2-methoxyphenyl)boronic acid

(3-Chloro-5-formyl-2-methoxyphenyl)boronic acid

Cat. No.: B8264394
M. Wt: 214.41 g/mol
InChI Key: QRKBAGJAJIEBRJ-UHFFFAOYSA-N
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Description

(3-Chloro-5-formyl-2-methoxyphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. Boronic acids are known for their ability to form stable complexes with diols, making them valuable intermediates in various chemical reactions, including the Suzuki-Miyaura coupling reaction .

Properties

IUPAC Name

(3-chloro-5-formyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKBAGJAJIEBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Cl)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Chloro-5-formyl-2-methoxyphenyl)boronic acid typically involves the reaction of 2-methoxy-3-chloro-5-formylbenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity .

Chemical Reactions Analysis

(3-Chloro-5-formyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and chloro substituents can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF or THF. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which (3-Chloro-5-formyl-2-methoxyphenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved include serine proteases and kinases, which are important in various biological processes .

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